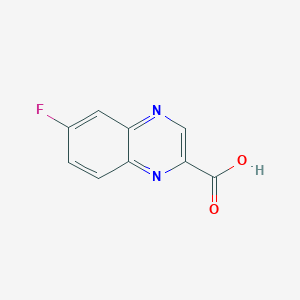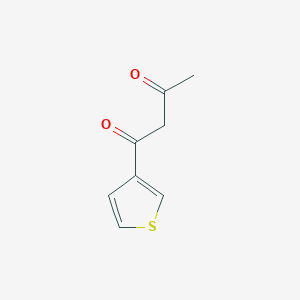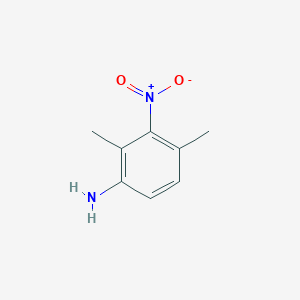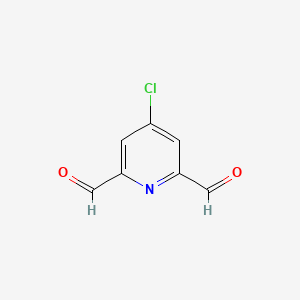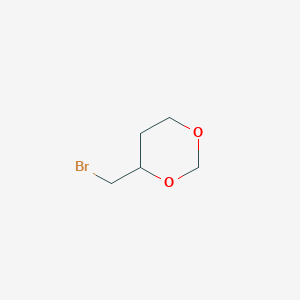
4-(Bromomethyl)-1,3-dioxane
Overview
Description
4-(Bromomethyl)-1,3-dioxane is an organic compound that features a bromomethyl group attached to a 1,3-dioxane ring
Mechanism of Action
Target of Action
Bromomethyl compounds are generally known to be reactive and can interact with various biological targets, including proteins and nucleic acids .
Mode of Action
Bromomethyl compounds are typically electrophilic and can undergo nucleophilic substitution reactions . This suggests that 4-(Bromomethyl)-1,3-dioxane could potentially react with nucleophilic sites in biological molecules, leading to modifications that could alter their function.
Biochemical Pathways
Given the reactivity of bromomethyl compounds, it is plausible that this compound could interfere with various biochemical processes, depending on its specific targets .
Pharmacokinetics
Small, lipophilic molecules like this compound are generally well-absorbed and can distribute throughout the body . The compound is likely metabolized by the liver and excreted via the kidneys .
Result of Action
Given its potential reactivity, it could lead to modifications of biological molecules, potentially altering their function and leading to various cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other reactive species, and the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,3-dioxane typically involves the bromination of 1,3-dioxane derivatives. One common method is the bromination of 1,3-dioxane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1,3-dioxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted dioxane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and alkoxy-substituted dioxanes.
Oxidation: Products include dioxane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include methyl-substituted dioxanes.
Scientific Research Applications
4-(Bromomethyl)-1,3-dioxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the preparation of biologically active molecules for studying enzyme interactions and metabolic pathways.
Material Science: It is employed in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Medicinal Chemistry: Researchers use it to develop potential drug candidates by modifying its structure to enhance biological activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1,3-dioxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-1,3-dioxane: Contains a hydroxymethyl group, making it more hydrophilic.
4-(Methyl)-1,3-dioxane: Lacks the halogen atom, resulting in different reactivity.
Uniqueness
4-(Bromomethyl)-1,3-dioxane is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro or hydroxy counterparts. This reactivity is advantageous in synthetic applications where selective functionalization is required.
Properties
IUPAC Name |
4-(bromomethyl)-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYWJFPCWJYCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOC1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


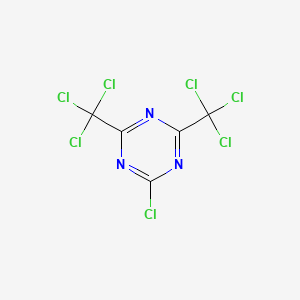
![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate](/img/structure/B3258832.png)
![Tert-butyl N-(7-aminoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B3258838.png)



![2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B3258877.png)



